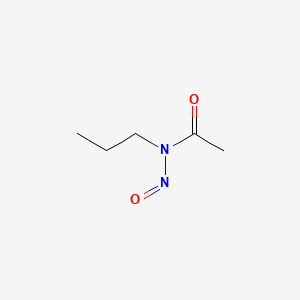
Ethyl 2-piperazine-4-(4-cyano)phenyl thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-piperazine-4-(4-cyano)phenyl thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
The synthesis of Ethyl 2-piperazine-4-(4-cyano)phenyl thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-cyanophenyl piperazine with ethyl thiazole-5-carboxylate under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, followed by purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Ethyl 2-piperazine-4-(4-cyano)phenyl thiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride.
Scientific Research Applications
Ethyl 2-piperazine-4-(4-cyano)phenyl thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-piperazine-4-(4-cyano)phenyl thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Ethyl 2-piperazine-4-(4-cyano)phenyl thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: Another antineoplastic drug.
What sets this compound apart is its unique combination of the piperazine and cyano groups, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C17H18N4O2S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl 4-(4-cyanophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H18N4O2S/c1-2-23-16(22)15-14(13-5-3-12(11-18)4-6-13)20-17(24-15)21-9-7-19-8-10-21/h3-6,19H,2,7-10H2,1H3 |
InChI Key |
VHSZJNHEUIPKHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCNCC2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


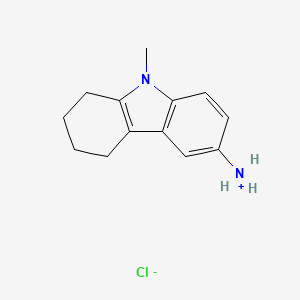
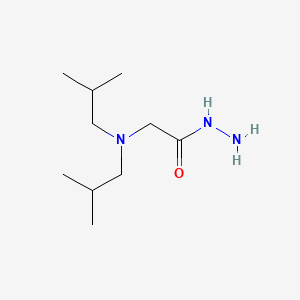
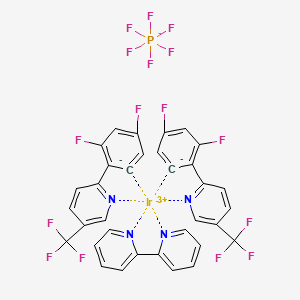
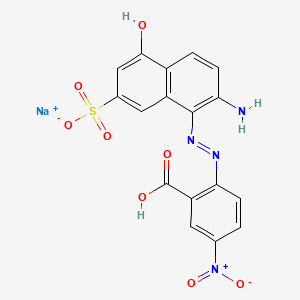
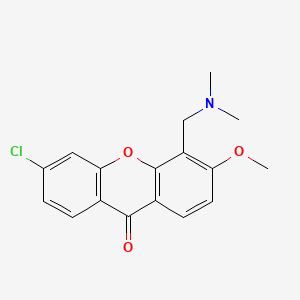

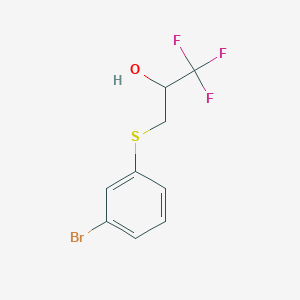
![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate](/img/structure/B13785875.png)

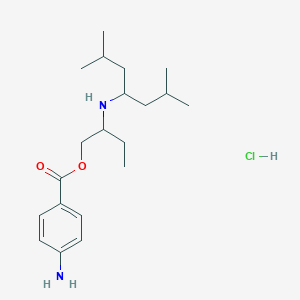

![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
